

An In-depth Technical Guide to Thiothiamine: Molecular Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular properties of **Thiothiamine**, a sulfur-containing derivative of thiamine (Vitamin B1). This document is intended to serve as a foundational resource for professionals engaged in biochemical research and drug development.

Core Molecular Data

Thiothiamine, also known as Thiamine Thiothiazolone, is a compound of significant interest in various research domains due to its structural similarity to thiamine. Understanding its fundamental molecular characteristics is crucial for any experimental design or theoretical modeling.

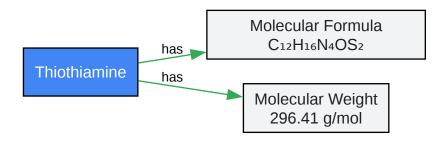
The empirical formula and molecular weight of **Thiothiamine** have been determined and are presented below. This data is critical for stoichiometric calculations, solution preparation, and analytical characterizations.

Property	Value	References
Molecular Formula	C12H16N4OS2	[1][2][3][4][5]
Molecular Weight	296.41 g/mol	[3][4][5]
Monoisotopic Mass	296.07655349 Da	[6][7]



Logical Representation of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.



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Figure 1: Core molecular properties of **Thiothiamine**.

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight, such as mass spectrometry, would follow standard laboratory procedures. For instance, high-resolution mass spectrometry (HRMS) would be employed to confirm the monoisotopic mass with high accuracy. The synthesis of **Thiothiamine**, as described in the literature, involves a multi-step chemical process. A general outline of a reported synthesis method is provided below.

Synthesis of **Thiothiamine** (General Protocol)

- Hydrolysis: 4-amino-2-methyl-5-acetamidomethylpyrimidine is hydrolyzed using a 16% sodium hydroxide solution at a temperature of 105-118°C for 2-3 hours to yield 4-amino-2-methyl-5-aminomethylpyrimidine.[2]
- Reaction with Carbon Disulfide: After cooling the solution to approximately 18°C, ammonium chloride is added, followed by the addition of carbon disulfide.[2] This reaction is maintained at 33-35°C for 1.5 hours.[2]
- Addition of Acetate Derivative: The mixture is then cooled to 24°C, and gamma-chloro-gamma-acetyl acetate is added.[2] The subsequent reaction occurs at 35-45°C for 4 hours.
 [2]



- Hydrolysis and Purification: The resulting intermediate is hydrolyzed with hydrochloric acid at 75-80°C.[2] Decolorization is achieved using activated carbon and citric acid at 55-60°C.[2]
- Isolation: The final product, **Thiothiamine**, is precipitated by neutralizing the filtrate to a pH of 7.0-7.5 with a 20% sodium hydroxide solution.[2] The product is then filtered, washed, and dried.[2]

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